Cas no 2228593-35-7 (3-amino-1-(3-ethynylphenyl)propan-1-ol)

3-amino-1-(3-ethynylphenyl)propan-1-ol is a versatile organic compound with a unique structure featuring a hydroxyl group and an amino group. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis. Its ethynylphenyl moiety endows it with tunable aromatic properties, while the propan-1-ol backbone facilitates various functional group transformations. The product's distinct structural features provide opportunities for the development of novel pharmaceuticals and materials.
3-amino-1-(3-ethynylphenyl)propan-1-ol structure
2228593-35-7 structure
Product Name:3-amino-1-(3-ethynylphenyl)propan-1-ol
CAS No:2228593-35-7
MF:C11H13NO
MW:175.227022886276
CID:6586019
PubChem ID:165964723
Update Time:2025-06-18

3-amino-1-(3-ethynylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-ethynylphenyl)propan-1-ol
    • EN300-1763466
    • 2228593-35-7
    • Inchi: 1S/C11H13NO/c1-2-9-4-3-5-10(8-9)11(13)6-7-12/h1,3-5,8,11,13H,6-7,12H2
    • InChI Key: ABTZYHYMVMMDOD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=C(C#C)C=1)CCN

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 3-amino-1-(3-ethynylphenyl)propan-1-ol

Introduction to 3-amino-1-(3-ethynylphenyl)propan-1-ol (CAS No: 2228593-35-7)

3-amino-1-(3-ethynylphenyl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228593-35-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both amino and ethynyl functional groups, which contribute to its unique chemical properties and potential biological activities. The structural framework of 3-amino-1-(3-ethynylphenyl)propan-1-ol consists of a propyl chain linked to a phenyl ring at the first carbon, with an amino group at the third carbon and an ethynyl group attached to the phenyl ring. Such a configuration makes it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in various synthetic pathways.

The significance of this compound lies in its potential applications as a building block in the synthesis of more complex pharmaceutical agents. The presence of both an amino group and an ethynyl group provides multiple sites for chemical reactions, such as nucleophilic substitution, coupling reactions, and derivatization processes. These reactions are fundamental in drug discovery and development, where small molecules are often modified to enhance their pharmacological properties, including potency, selectivity, and bioavailability.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. 3-amino-1-(3-ethynylphenyl)propan-1-ol has been studied for its potential role in modulating various cellular processes. For instance, its structural features suggest that it may interact with biological targets such as enzymes and receptors, thereby influencing metabolic pathways or signal transduction mechanisms. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression.

The ethynyl group in 3-amino-1-(3-ethynylphenyl)propan-1-ol is particularly noteworthy, as it can participate in various synthetic transformations, including Sonogashira coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. This capability allows for the introduction of additional functional groups or aromatic rings into the molecule, expanding its chemical diversity and therapeutic potential. Such modifications are crucial in drug design, where achieving the right balance of chemical properties is essential for optimal pharmacological activity.

Moreover, the amino group presents opportunities for further derivatization through salt formation or condensation reactions. This flexibility makes 3-amino-1-(3-ethynylphenyl)propan-1-ol a valuable intermediate in the synthesis of peptidomimetics or other bioactive molecules that require precise control over stereochemistry and solubility.

Recent advancements in computational chemistry have also enhanced the understanding of how 3-amino-1-(3-ethynylphenyl)propan-1-ol interacts with biological targets. Molecular modeling studies have predicted its binding affinity to various proteins, providing insights into its potential mechanisms of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds virtualy before conducting costly wet-lab experiments. This integration of computational and experimental techniques has accelerated the drug discovery process significantly.

The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug candidates. 3-amino-1-(3-ethynylphenyl)propan-1-ol exemplifies how a single molecular scaffold can be explored through multiple synthetic routes to generate a wide range of derivatives with distinct pharmacological profiles. This adaptability is particularly valuable in addressing complex diseases that require tailored therapeutic interventions.

In conclusion, 3-amino - 1 - ( 3 - ethyn y l phen y l ) pro pan - 1 - o l ( CAS No : 222859 3 - 35 - 7 ) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and synthetic versatility make it an attractive starting point for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a significant role in future drug development efforts . p >

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